Fmoc-L-Ser(TF)-OH

概要

説明

Fmoc-L-Ser(TF)-OH is a compound that belongs to the family of Fmoc-protected amino acids. The Fmoc group, or 9-fluorenylmethyloxycarbonyl, is commonly used in peptide synthesis to protect the amino group of amino acids. This compound is specifically a derivative of serine, where the hydroxyl group of serine is protected by a trifluoromethyl group (TF). The Fmoc group is known for its stability under basic conditions and can be removed under mild acidic conditions, making it a popular choice in solid-phase peptide synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Ser(TF)-OH typically involves the protection of the serine hydroxyl group with a trifluoromethyl group, followed by the introduction of the Fmoc group to the amino group. The process can be summarized as follows:

Protection of Serine Hydroxyl Group: The hydroxyl group of serine is protected using trifluoromethylation reagents under specific conditions.

Introduction of Fmoc Group: The amino group of the protected serine is then reacted with Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques is common in industrial settings to facilitate the efficient production of Fmoc-protected amino acids .

化学反応の分析

Types of Reactions

Fmoc-L-Ser(TF)-OH undergoes various chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using mild acidic conditions, such as treatment with piperidine.

Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids.

Substitution Reactions: The trifluoromethyl group can be substituted under specific conditions to introduce other functional groups.

Common Reagents and Conditions

Deprotection: Piperidine is commonly used to remove the Fmoc group.

Coupling: Reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA are used in peptide coupling reactions.

Substitution: Various nucleophiles can be used to substitute the trifluoromethyl group.

Major Products Formed

Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid with a trifluoromethyl-protected hydroxyl group.

Peptide Chains: Coupling reactions result in the formation of peptide chains with this compound as one of the building blocks.

科学的研究の応用

Peptide Synthesis

Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-Ser(TF)-OH is integral to the Fmoc SPPS methodology, which has become the preferred technique for synthesizing peptides. The advantages of Fmoc chemistry include its compatibility with a range of protecting groups and the ability to automate synthesis processes. This method allows for high-quality peptide production at lower costs due to the availability of various Fmoc building blocks .

Case Studies

- Antimicrobial Peptides : Research has demonstrated that modifications to peptides, including those synthesized from this compound, can enhance antimicrobial activity against resistant strains . The synthesis of Temporin A analogs using Fmoc chemistry has shown promising results in combating microbial infections.

- Enzyme Immobilization : this compound can be incorporated into hydrogels, facilitating the immobilization of enzymes like laccase and horseradish peroxidase. This approach enhances enzyme stability and activity, making it valuable for biocatalysis applications .

Biomaterials Development

Hydrogel Formation

this compound is known for its ability to form hydrogels when combined with other Fmoc-amino acids. These hydrogels are significant in biomedical applications, including drug delivery systems and tissue engineering. The self-assembly properties of Fmoc-peptides allow for the creation of nanostructured materials that can mimic biological environments .

Table 1: Properties of this compound Hydrogels

| Property | Value |

|---|---|

| Gelation Temperature | Varies with concentration |

| Mechanical Strength | High due to fibril formation |

| Biocompatibility | Suitable for biological use |

| Degradation Rate | Tunable via composition |

Drug Delivery Systems

This compound plays a crucial role in developing targeted drug delivery systems. Its ability to form stable complexes with therapeutic agents allows for controlled release profiles, enhancing the efficacy of drugs while minimizing side effects. Research indicates that peptides derived from this compound can improve cellular uptake and bioavailability of drugs .

Future Directions and Research Opportunities

The ongoing research into this compound suggests several promising avenues:

- Enhanced Antimicrobial Agents : Continued exploration into peptide modifications could yield new antimicrobial agents effective against resistant pathogens.

- Advanced Biomaterials : Investigating the use of this compound in creating smart biomaterials that respond to environmental stimuli could revolutionize drug delivery and tissue engineering.

- Peptide Libraries : The synthesis of diverse peptide libraries using Fmoc chemistry can facilitate drug discovery and development by enabling high-throughput screening of potential therapeutic candidates .

作用機序

The mechanism of action of Fmoc-L-Ser(TF)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The trifluoromethyl group provides additional stability to the hydroxyl group of serine, allowing for selective reactions at other sites. The compound’s ability to undergo deprotection and coupling reactions makes it a versatile tool in peptide chemistry .

類似化合物との比較

Similar Compounds

Fmoc-L-Ser-OH: Similar to Fmoc-L-Ser(TF)-OH but without the trifluoromethyl group.

Fmoc-L-Thr(TF)-OH: A derivative of threonine with a trifluoromethyl-protected hydroxyl group.

Fmoc-L-Tyr(TF)-OH: A derivative of tyrosine with a trifluoromethyl-protected hydroxyl group

Uniqueness

This compound is unique due to the presence of both the Fmoc and trifluoromethyl groups, which provide enhanced stability and selectivity in peptide synthesis. The trifluoromethyl group offers additional protection to the hydroxyl group, making it suitable for complex synthetic routes and applications where stability is crucial .

生物活性

Fmoc-L-Ser(TF)-OH, or Fmoc-protected L-serine with a trifluoroacetyl (TF) group, is an important compound in peptide synthesis and has been studied for its biological activities. This article delves into its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethoxycarbonyl) protecting group. This method allows for the sequential addition of amino acids while protecting sensitive functional groups. The trifluoroacetyl group serves as a temporary protecting group for the hydroxyl side chain of serine, enhancing stability and solubility during synthesis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of peptides synthesized using this compound. For instance, modifications in peptide sequences incorporating serine derivatives have shown promising antibacterial activity. In one study, analogs of Temporin A were synthesized, revealing that certain modifications resulted in enhanced antibacterial efficacy against various pathogens while maintaining low toxicity to human cells .

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of peptides containing this compound have also been examined. In vitro tests indicated that these peptides could selectively inhibit tumor cell lines, such as MCF-7, while exhibiting minimal toxicity to normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects . The antiproliferative activity observed suggests potential applications in cancer treatment.

Study 1: Temporin A Analog Synthesis

In a study focused on Temporin A analogs, researchers synthesized peptides using this compound and evaluated their biological activities. The results demonstrated that specific modifications at the serine position influenced both antibacterial and antiproliferative properties significantly. For example, the introduction of basic amino acids at strategic positions enhanced the overall activity of the peptides .

| Peptide Analog | Antibacterial Activity | Cytotoxicity (MCF-7) |

|---|---|---|

| DTDab | High | Moderate |

| DTCit | Moderate | High |

| Parent Peptide | Low | Low |

Study 2: Bioactive Cyclodepsipeptides

Another investigation involved cyclodepsipeptides synthesized from this compound derivatives. These compounds exhibited significant bioactivity against various cancer cell lines. The study emphasized the importance of structural modifications on the biological outcomes, showcasing how this compound can serve as a versatile building block in drug design .

The mechanisms underlying the biological activities of peptides containing this compound involve several pathways:

- Membrane Disruption : Many antimicrobial peptides disrupt bacterial membranes, leading to cell lysis.

- Apoptosis Induction : Cytotoxic peptides can trigger apoptotic pathways in cancer cells, promoting programmed cell death.

- Selective Targeting : The ability to selectively target cancer cells while sparing normal cells is attributed to differences in membrane composition and receptor expression.

特性

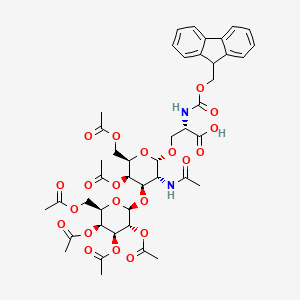

IUPAC Name |

(2S)-3-[(2S,3R,4R,5R,6R)-3-acetamido-5-acetyloxy-6-(acetyloxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H52N2O21/c1-20(47)45-35-38(67-43-40(64-26(7)53)39(63-25(6)52)37(62-24(5)51)34(66-43)19-58-22(3)49)36(61-23(4)50)33(18-57-21(2)48)65-42(35)59-17-32(41(54)55)46-44(56)60-16-31-29-14-10-8-12-27(29)28-13-9-11-15-30(28)31/h8-15,31-40,42-43H,16-19H2,1-7H3,(H,45,47)(H,46,56)(H,54,55)/t32-,33+,34+,35+,36-,37-,38+,39-,40+,42-,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIIREWDIFSHWID-CYAMVCNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H52N2O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

944.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。